molecular formula C9H11NO2 B2974706 3-(6-Methyl-pyridin-2-YL)-propionic acid CAS No. 842971-94-2

3-(6-Methyl-pyridin-2-YL)-propionic acid

Cat. No. B2974706
CAS RN: 842971-94-2
M. Wt: 165.192
InChI Key: PJMIURVMDXNNSP-UHFFFAOYSA-N
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Description

3-(6-Methyl-pyridin-2-YL)-propionic acid, also known as 6-Methyl-2-pyridinepropionic acid (MPPA), is an organic compound that belongs to the class of pyridine carboxylic acids. It is a colorless solid that is soluble in water and polar organic solvents. MPPA has a wide range of applications in the chemical industry and is used as a reagent in organic synthesis. It is also used in the pharmaceutical industry as an intermediate in the production of drugs.

Scientific Research Applications

MPPA has been used in a wide range of scientific research applications. It is used as a substrate for the synthesis of novel heterocyclic compounds, such as pyridine derivatives. It is also used in the synthesis of organometallic complexes, such as copper and nickel complexes. MPPA has been used in the synthesis of polymers, such as polyamides and polyurethanes. It is also used in the synthesis of drugs, such as anti-inflammatory agents, antifungal agents, and antiviral agents.

Mechanism of Action

The mechanism of action of MPPA is not well understood. However, it is believed that the carboxylic acid group of the molecule binds to the active site of the target enzyme or receptor, and this binding leads to the inhibition of the enzyme or receptor. This inhibition leads to the desired biological effect.
Biochemical and Physiological Effects
MPPA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase (COX), which is involved in the production of pro-inflammatory prostaglandins. Inhibition of COX leads to the reduction of inflammation and pain. MPPA has also been found to be an inhibitor of the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone. Inhibition of this enzyme leads to the reduction of testosterone levels, which is beneficial in the treatment of prostate cancer.

Advantages and Limitations for Lab Experiments

MPPA is a relatively inexpensive and readily available reagent for laboratory experiments. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is a highly reactive compound, and should be handled with care to avoid any accidents.

Future Directions

The potential applications of MPPA are numerous. Further research is needed to explore its potential as an anti-cancer agent, as an inhibitor of other enzymes, and as a reagent for the synthesis of novel compounds. In addition, further research is needed to investigate its potential as a drug delivery vehicle, and its potential as an adjuvant for vaccines. Finally, further research is needed to investigate its potential as a dietary supplement, and its potential as an antioxidant.

Synthesis Methods

MPPA can be synthesized by the reaction of 2-amino-6-methylpyridine and formic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, in an inert atmosphere. The reaction yields the desired product in good yield.

properties

IUPAC Name

3-(6-methylpyridin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-2-4-8(10-7)5-6-9(11)12/h2-4H,5-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMIURVMDXNNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Methyl-pyridin-2-YL)-propionic acid

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